molecular formula C6H4Cl2O3S B13440768 2-Chloro-5-hydroxybenzenesulfonyl chloride

2-Chloro-5-hydroxybenzenesulfonyl chloride

Cat. No.: B13440768
M. Wt: 227.06 g/mol
InChI Key: OUPMBDZFNHJYJE-UHFFFAOYSA-N
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Description

2-Chloro-5-hydroxybenzenesulfonyl chloride: is an organic compound with the molecular formula C6H4Cl2O3S and a molecular weight of 227.065 g/mol . It is a derivative of benzenesulfonyl chloride, featuring a hydroxyl group and a chlorine atom on the benzene ring. This compound is primarily used as an intermediate in the synthesis of various chemical products.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Phosphorus Pentachloride Method: This method involves reacting sodium benzenesulfonate with phosphorus pentachloride at high temperatures (170-180°C) for an extended period (up to 15 hours).

    Phosphorus Oxychloride Method: Similar to the phosphorus pentachloride method, this approach uses phosphorus oxychloride as the chlorinating agent.

Industrial Production Methods: Industrial production of 2-Chloro-5-hydroxybenzenesulfonyl chloride typically involves large-scale reactions using the methods mentioned above. The process is optimized for higher yields and purity, often incorporating advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 2-Chloro-5-hydroxybenzenesulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical reactions to form new bonds and create diverse chemical structures .

Comparison with Similar Compounds

Uniqueness: 2-Chloro-5-hydroxybenzenesulfonyl chloride is unique due to the presence of both a hydroxyl group and a chlorine atom on the benzene ring. This combination of functional groups imparts distinct reactivity and makes it a valuable intermediate in organic synthesis.

Properties

Molecular Formula

C6H4Cl2O3S

Molecular Weight

227.06 g/mol

IUPAC Name

2-chloro-5-hydroxybenzenesulfonyl chloride

InChI

InChI=1S/C6H4Cl2O3S/c7-5-2-1-4(9)3-6(5)12(8,10)11/h1-3,9H

InChI Key

OUPMBDZFNHJYJE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1O)S(=O)(=O)Cl)Cl

Origin of Product

United States

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